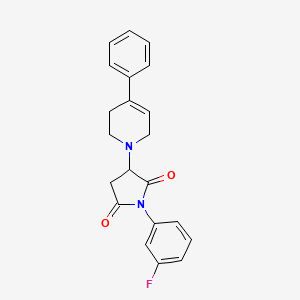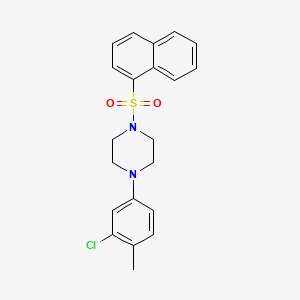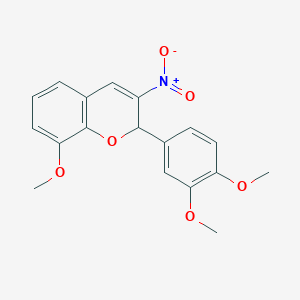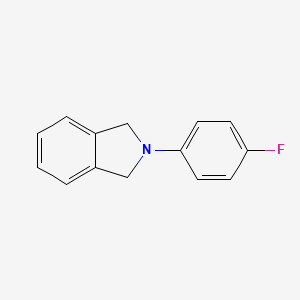![molecular formula C26H23BrN6O2 B11084085 8-[(2E)-1-(3-bromobenzyl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11084085.png)
8-[(2E)-1-(3-bromobenzyl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-NAPHTHALDEHYDE 1-(3-BROMOBENZYL)-1-(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)HYDRAZONE is a complex organic compound that features a naphthaldehyde group, a bromobenzyl group, and a purinyl hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-NAPHTHALDEHYDE 1-(3-BROMOBENZYL)-1-(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)HYDRAZONE typically involves the following steps:
Formation of the hydrazone: This step involves the reaction of 1-naphthaldehyde with a hydrazine derivative under acidic or basic conditions to form the hydrazone intermediate.
Introduction of the bromobenzyl group: The hydrazone intermediate is then reacted with a bromobenzyl halide in the presence of a base such as potassium carbonate to introduce the bromobenzyl group.
Attachment of the purinyl moiety: Finally, the compound is reacted with a purinyl derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-NAPHTHALDEHYDE 1-(3-BROMOBENZYL)-1-(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazone derivatives.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-NAPHTHALDEHYDE 1-(3-BROMOBENZYL)-1-(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)HYDRAZONE depends on its specific application. For example:
Biological Activity: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the presence of functional groups such as the hydrazone, bromobenzyl, and purinyl moieties, which can participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-Naphthaldehyde derivatives: Compounds with similar naphthaldehyde structures but different substituents.
Bromobenzyl derivatives: Compounds with bromobenzyl groups attached to different functional groups.
Purinyl hydrazones: Compounds with purinyl hydrazone moieties but different substituents on the purine ring.
Uniqueness
1-NAPHTHALDEHYDE 1-(3-BROMOBENZYL)-1-(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)HYDRAZONE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H23BrN6O2 |
|---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
8-[(3-bromophenyl)methyl-[(E)-naphthalen-1-ylmethylideneamino]amino]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C26H23BrN6O2/c1-30-22-23(31(2)26(35)32(3)24(22)34)29-25(30)33(16-17-8-6-12-20(27)14-17)28-15-19-11-7-10-18-9-4-5-13-21(18)19/h4-15H,16H2,1-3H3/b28-15+ |
InChI Key |
XIKGIFOFNNEBSP-RWPZCVJISA-N |
Isomeric SMILES |
CN1C2=C(N=C1N(CC3=CC(=CC=C3)Br)/N=C/C4=CC=CC5=CC=CC=C54)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CN1C2=C(N=C1N(CC3=CC(=CC=C3)Br)N=CC4=CC=CC5=CC=CC=C54)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-bromophenoxy)methyl]-4-(4-chlorophenyl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11084004.png)
![1-(4-cyclohexylphenyl)-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-ethoxyphenyl)amino]ethanone](/img/structure/B11084008.png)

![Methyl 2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11084022.png)


![3-Methyl-8-thia-5,7,12b-triazabenzo[a]aceanthrylene-10,11-dicarbonitrile](/img/structure/B11084044.png)
![3-[2-(3-Methoxy-phenyl)-2-oxo-ethylidene]-1,2,3,6,7,11b-hexahydro-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B11084048.png)

![Methyl 4-ethyl-2-({1,1,1,3,3,3-hexafluoro-2-[(3-phenylpropanoyl)amino]propan-2-yl}amino)-5-methylthiophene-3-carboxylate](/img/structure/B11084061.png)
![2-Methoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11084070.png)

![N-[(1E)-1-(5-methylfuran-2-yl)-3-({4-[(4-nitrophenyl)sulfanyl]phenyl}amino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11084092.png)
![N-(3-Chlorophenyl)-3-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzamide](/img/structure/B11084093.png)
